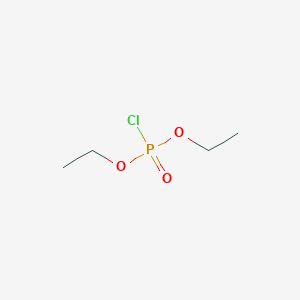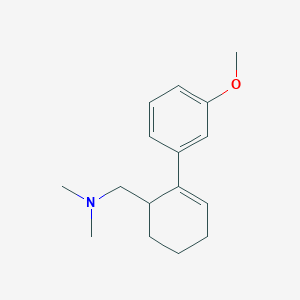
1,6-Dehydro Tramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dehydro Tramadol (DHT) is a synthetic opioid analgesic drug developed by scientists in the early 2000s. It is a derivative of tramadol, a drug commonly used to treat moderate to severe pain. DHT has been studied for its potential to provide pain relief with fewer side effects than traditional opioids.
科学的研究の応用
Pharmacokinetics and Mechanisms of Action
Tramadol is a centrally acting analgesic, structurally related to codeine and morphine, known for its dual mechanism of action. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual action contributes to its effectiveness in managing pain by enhancing inhibitory effects on pain transmission in the spinal cord. The analgesic potency of tramadol is about 10% of that of morphine following parenteral administration, offering a favorable option for postoperative pain relief and chronic pain management of both malignant and nonmalignant origins without the severe side effects commonly associated with strong opioids (Grond & Sablotzki, 2004).
Pharmacological Applications in Depression and Anxiety
Beyond its analgesic use, tramadol's impact on the serotonin and norepinephrine systems has prompted research into its antidepressant and anxiolytic potentials. A study exploring tramadol's effect in the rat forced swimming test (FST) indicated that it possesses antidepressant-like effects, which are partly mediated by the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway. This finding supports tramadol's potential application in treating depressive disorders, highlighting its ability to influence mood-regulating neurotransmitter systems (Jessé et al., 2008).
Neuroprotective Effects and Pain Management
Tramadol's neuroprotective effects have been investigated in the context of ischemia-reperfusion injury in rat models. A study assessing tramadol's impact on skeletal muscle ischemia-reperfusion injury demonstrated its potential in mitigating metabolic injuries in the skeletal muscle, suggesting tramadol's broader therapeutic applications beyond pain management, including conditions involving ischemic injuries (Takhtfooladi et al., 2014).
Environmental Impact and Ecotoxicology
Research has also extended to the environmental presence of tramadol and its ecotoxicological impacts. Tramadol detected in aquatic environments has been shown to affect the behavior of native European fish, indicating the broader ecological consequences of pharmaceutical pollutants. This line of investigation is crucial for understanding how widespread use of medications like tramadol can impact aquatic life and ecosystems, further informing environmental safety and pharmaceutical disposal practices (Santos et al., 2021).
特性
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQAKPOVVMNEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dehydro Tramadol | |
CAS RN |
192384-41-1 |
Source


|
| Record name | 1,6-Dehydro tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-DEHYDRO TRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

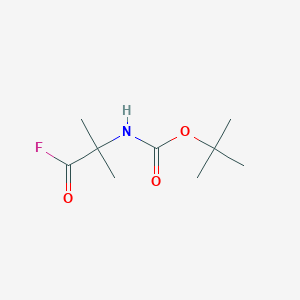
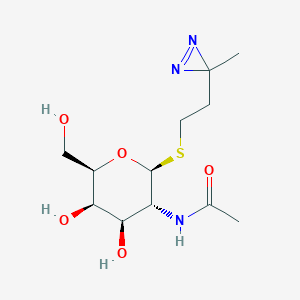
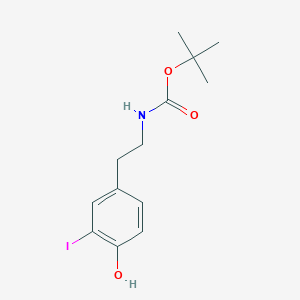
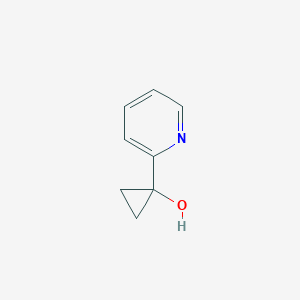
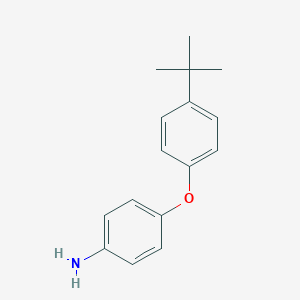
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
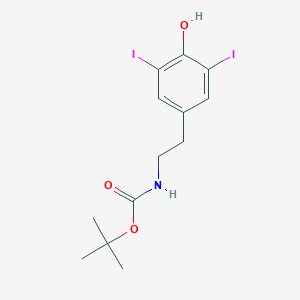
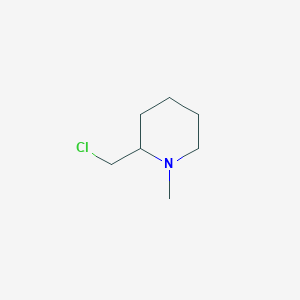
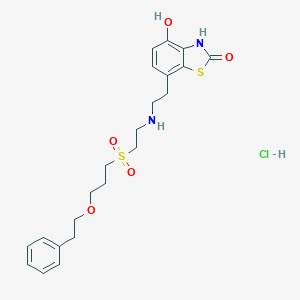
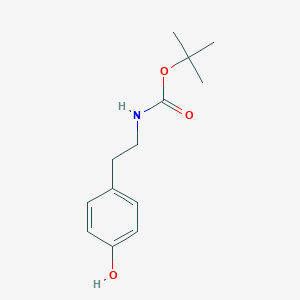
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
